molecular formula C15H11Cl2NO3 B2909075 N-(3,4-dichlorophenyl)-2-(3-formylphenoxy)acetamide CAS No. 575499-65-9

N-(3,4-dichlorophenyl)-2-(3-formylphenoxy)acetamide

Cat. No.: B2909075
CAS No.: 575499-65-9
M. Wt: 324.16
InChI Key: KWNUDGOWSQLKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-(3-formylphenoxy)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dichlorophenyl group and a formylphenoxy group connected via an acetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(3-formylphenoxy)acetamide typically involves the reaction of 3,4-dichloroaniline with 3-formylphenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(3-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-(3,4-dichlorophenyl)-2-(3-carboxyphenoxy)acetamide.

    Reduction: 3-(3,4-dichlorophenyl)-2-(3-hydroxyphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(3-formylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(3,4-dichlorophenyl)-2-(3-formylphenoxy)acetamide exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, modulating their activity. The formyl group can act as a reactive site for covalent bonding with nucleophilic residues in proteins, leading to changes in protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-(3-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a formyl group.

    N-(3,4-dichlorophenyl)-2-(3-carboxyphenoxy)acetamide: Similar structure but with a carboxylic acid group instead of a formyl group.

Uniqueness

N-(3,4-dichlorophenyl)-2-(3-formylphenoxy)acetamide is unique due to the presence of the formyl group, which provides distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for research in drug development and biochemical studies.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(3-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-13-5-4-11(7-14(13)17)18-15(20)9-21-12-3-1-2-10(6-12)8-19/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNUDGOWSQLKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.